6-[(E)-2-(4-fluorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(E)-2-(4-fluorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with phenyl and fluorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-2-(4-fluorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate triazole and thiadiazole precursors. One common method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(4-fluorophenyl)ethanone under reflux conditions in ethanol, in the presence of a catalytic amount of piperidine . This reaction yields the desired compound with moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(E)-2-(4-fluorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent, particularly in breast cancer research.
Mechanism of Action
The mechanism of action of 6-[(E)-2-(4-fluorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to inhibit enzymes such as PARP-1 and EGFR, leading to apoptosis in cancer cells . The compound’s ability to interact with these targets is attributed to its unique structural features, which allow it to bind effectively to the active sites of these enzymes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another triazolothiadiazole derivative with similar structural features.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: A structural isomer with a different arrangement of nitrogen atoms in the triazole ring.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Another isomer with a different fusion pattern of the triazole and thiadiazine rings.
Uniqueness
6-[(E)-2-(4-fluorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the fluorophenyl and phenyl substituents, which enhance its biological activity and specificity. Its ability to inhibit multiple molecular targets, such as PARP-1 and EGFR, makes it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C17H11FN4S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
6-[(E)-2-(4-fluorophenyl)ethenyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11FN4S/c18-14-9-6-12(7-10-14)8-11-15-21-22-16(19-20-17(22)23-15)13-4-2-1-3-5-13/h1-11H/b11-8+ |
InChI Key |
RVIHTEFMFLOGHF-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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